N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the isochroman moiety, the nitrogen-containing pyrazole ring, and the polar carboxamide group. These features could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxamide could increase its solubility in polar solvents, while the bicyclic isochroman moiety could contribute to its stability .Scientific Research Applications
Microwave-Assisted Synthesis Applications
Jun Hu et al. (2011) explored the microwave-assisted synthesis of tetrazolyl pyrazole amides, highlighting their significant bactericidal, pesticidal, herbicidal, and antimicrobial activities. This method provides a rapid and efficient way to synthesize compounds with potential applications in agricultural and pharmaceutical fields (Jun Hu et al., 2011).
Synthetic Cannabinoids Research
Gavin McLaughlin et al. (2016) focused on the synthesis and characterization of a 'research chemical' closely related to pyrazole carboxamides, illustrating the challenges in identifying and differentiating novel synthetic cannabinoids. This research underscores the importance of accurate chemical identification in studying the pharmacological effects of new synthetic compounds (Gavin McLaughlin et al., 2016).
Antileukemic Activity of Carboxamide Derivatives
R. A. Earl and L. Townsend (1979) investigated the antileukemic activities of carboxamide derivatives, showing their potential therapeutic applications in leukemia treatment. This study provides a foundation for further research into the development of novel anticancer agents (R. A. Earl & L. Townsend, 1979).
Metabolic and Thermal Stability Studies
F. Franz et al. (2017) conducted an in-depth study on the metabolism and thermal stability of synthetic cannabinoids related to pyrazole carboxamides, offering insights into their metabolic pathways and stability under various conditions. This research is crucial for understanding the pharmacokinetics and safety profiles of these compounds (F. Franz et al., 2017).
Structure-Activity Relationships in Drug Design
R. Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing valuable information for the design of compounds with specific biological activities. This research contributes to the development of targeted therapies for conditions involving cannabinoid receptors (R. Lan et al., 1999).
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-17(13(2)21(4)19-12)18(22)20(3)10-16-9-14-7-5-6-8-15(14)11-23-16/h5-8,16H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUSWKMVTKXCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-carboxamide |
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